molecular formula C9H11NO3 B15329975 Methyl 2-methoxy-3-methylisonicotinate

Methyl 2-methoxy-3-methylisonicotinate

Cat. No.: B15329975
M. Wt: 181.19 g/mol
InChI Key: NCBUJYDEPUIUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methoxy-3-methylisonicotinate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. It is also known by its IUPAC name, methyl 2-methoxy-3-methylpyridine-4-carboxylate. This compound is primarily used in research and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methoxy-3-methylisonicotinate can be synthesized through several methods. One common method involves the esterification of 2-methoxy-3-methylisonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically requires heating under reflux conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methoxy-3-methylisonicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-methoxy-3-methylisonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research involving this compound explores its potential therapeutic properties and its role in drug development.

    Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 2-methoxy-3-methylisonicotinate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to influence various biochemical processes . For instance, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the methoxy group at the 2-position.

    Methyl isonicotinate: Similar but without the methyl group at the 3-position.

    Methyl 3-methylisonicotinate: Lacks the methoxy group at the 2-position.

Uniqueness

Methyl 2-methoxy-3-methylisonicotinate is unique due to the presence of both a methoxy group at the 2-position and a methyl group at the 3-position. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 2-methoxy-3-methylpyridine-4-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-7(9(11)13-3)4-5-10-8(6)12-2/h4-5H,1-3H3

InChI Key

NCBUJYDEPUIUBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.